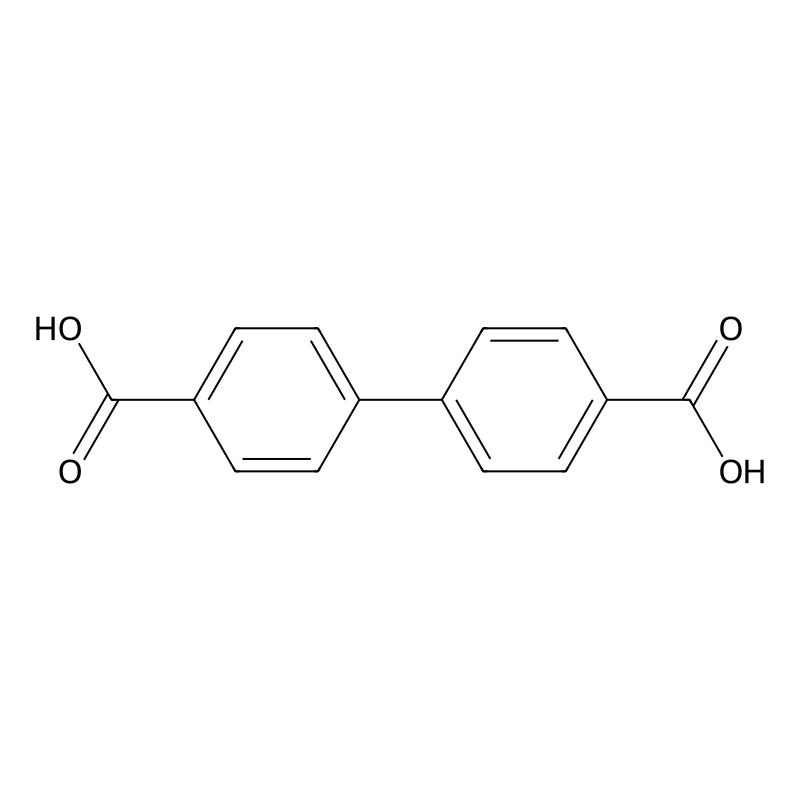Biphenyl-4,4'-dicarboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis and Material Science:
[1,1'-Biphenyl]-4,4'-dicarboxylic acid (BPDA) serves as a valuable building block in organic synthesis, particularly for the creation of conjugated polymers. These polymers showcase unique electrical and optical properties, making them attractive candidates for various applications, including:
- Organic light-emitting diodes (OLEDs): BPDA-based polymers exhibit efficient light emission and stability, making them suitable for OLED displays and lighting applications. [Organism:exp]
- Organic solar cells: BPDA polymers can efficiently harvest light and convert it into electricity, offering potential for developing next-generation solar cells.
- Organic field-effect transistors (OFETs): BPDA-based polymers demonstrate semiconducting properties, enabling their use in OFETs for various electronic applications.
Coordination Chemistry and Catalysis:
BPDA can act as a ligand (molecule that binds to a central metal atom) in coordination complexes. These complexes possess unique properties and find applications in various fields, including:
- Catalysis: BPDA-metal complexes can act as catalysts for various reactions, including olefin metathesis (a process for rearranging double bonds in alkenes).
- Sensor development: BPDA-metal complexes can be designed to selectively bind specific molecules, making them potential candidates for developing sensors for environmental monitoring and other applications.
Pharmaceutical Research:
While not extensively explored, BPDA holds potential for applications in pharmaceutical research due to its ability to:
- Form stable complexes with drugs: BPDA can form complexes with therapeutic agents, potentially improving their solubility, stability, and delivery to target sites.
- Act as a precursor for bioactive molecules: BPDA can be chemically modified to generate various derivatives with potential biological activity.
Biphenyl-4,4'-dicarboxylic acid, with the molecular formula C₁₄H₁₀O₄, is an aromatic dicarboxylic acid characterized by two carboxyl groups attached to a biphenyl backbone. This compound is notable for its role in organic synthesis and material science due to its unique structural properties, which allow for various chemical modifications and applications in advanced materials.
- Esterification: Reacts with alcohols to form esters, which are useful in polymer chemistry.
- Decarboxylation: Under specific conditions, it can lose a carboxyl group, leading to the formation of biphenyl derivatives.
- Oxidation: It can be oxidized to yield various products, depending on the oxidizing agents used. For instance, when treated with strong oxidizers, it can convert into phenolic compounds.
The synthesis of biphenyl-4,4'-dicarboxylic acid can be accomplished through various methods:
- Oxidative Synthesis:
- Direct Carboxylation:
- Biphenyl can be directly carboxylated using carbon dioxide under high pressure and temperature conditions, often catalyzed by metal complexes.
- Hydrolysis of Esters:
- Starting from biphenyl esters, hydrolysis can yield biphenyl-4,4'-dicarboxylic acid.
Biphenyl-4,4'-dicarboxylic acid finds applications in various fields:
- Polymer Science: It serves as a building block for the synthesis of polyesters and other polymers.
- Metal-Organic Frameworks (MOFs): Utilized as a ligand in the construction of MOFs for gas storage and separation applications .
- Electrochemical Devices: Investigated as an anode material in sodium-ion batteries due to its favorable electrochemical properties .
Studies examining the interactions of biphenyl-4,4'-dicarboxylic acid with other compounds highlight its potential in catalysis and material science. For example:
- In metal-organic frameworks, it has been shown to enhance catalytic efficiency in cross-coupling reactions when incorporated into the framework structure .
- Its interactions with various metal ions have been explored for applications in sensors and electronic devices.
Biphenyl-4,4'-dicarboxylic acid shares structural similarities with several other compounds. Here are a few notable examples:
Uniqueness of Biphenyl-4,4'-dicarboxylic Acid
Biphenyl-4,4'-dicarboxylic acid's unique biphenyl structure allows for greater stability and versatility compared to simpler dicarboxylic acids like terephthalic or phthalic acids. Its ability to form robust coordination complexes makes it particularly valuable in advanced material applications.
XLogP3
Appearance
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1501 of 1521 companies (only ~ 1.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Pictograms

Irritant
Other CAS
84787-70-2








